molecular formula C18H14ClN5OS2 B2497308 N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891101-59-0

N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2497308
CAS RN: 891101-59-0
M. Wt: 415.91
InChI Key: DSTYRMMHFVNOTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyridine derivatives, which share a common structural framework with the target compound, involves starting from commercially available 2-chloropyridine carboxylic acids and proceeding through a series of steps including amidoxime formation, hydrazinolysis, esterification, and amide formation to obtain the final products. These methods provide a blueprint for the synthesis of N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, suggesting a potential pathway via modification of the core pyridazine ring and introduction of the thiophen-2-yl group (Karpina et al., 2019).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, has been elucidated using spectroscopic techniques (IR, NMR, LC-MS) and XRD technique, confirming the presence of key structural motifs common to the target compound. These studies suggest methods for analyzing the molecular structure of N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, including its stereochemistry and electronic properties (Sallam et al., 2021).

Chemical Reactions and Properties

Modification of similar compounds, such as N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, through the replacement of functional groups (e.g., acetamide with alkylurea) has been shown to retain antiproliferative activity and reduce toxicity, suggesting that similar modifications could be applied to our target compound to enhance its biological profile or to fine-tune its chemical properties for specific applications (Wang et al., 2015).

Physical Properties Analysis

The physical properties of compounds within this chemical class, including solubility, melting point, and stability, can be inferred from closely related studies. For example, the synthesis and characterization of similar compounds provide insights into their crystalline structure, solubility in various solvents, and thermal stability, which are critical for the formulation and application of the target compound (Janardhan et al., 2014).

Chemical Properties Analysis

The reactivity of N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, including its susceptibility to hydrolysis, oxidation, and its behavior in various chemical reactions, can be assessed through analogs' studies. Investigations into similar triazolo and pyridazine derivatives' reactivity towards nucleophiles and electrophiles provide a basis for predicting the chemical behavior of the target compound in synthetic and biological contexts (Abbady, 2014).

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Evaluation

  • Research has led to the synthesis of innovative heterocyclic compounds incorporating thiadiazole and related moieties. These compounds exhibit significant insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
  • Other studies focus on the synthesis of triazolopyridines and related compounds with potential as antiasthma agents, highlighting their ability to inhibit mediator release, a crucial factor in asthma pathophysiology (Medwid et al., 1990).
  • The creation of s-Triazolo and thiadiazole derivatives has been explored for their antibacterial, antifungal, and antitubercular activities, showcasing the broad spectrum of biological activities these compounds can exhibit (Shiradkar & Kale, 2006).

Structural Analysis and Theoretical Studies

  • Detailed structural analysis and Density Functional Theory (DFT) calculations have been conducted on pyridazine analogs, offering insights into the electronic properties and intermolecular interactions that contribute to their biological activities (Sallam et al., 2021).

Antimicrobial and Antitumor Evaluations

  • Novel pyridine and fused pyridine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, demonstrating the therapeutic potential of these compounds in treating infections and oxidative stress-related disorders (Flefel et al., 2018).
  • The synthesis of thienopyrimidine derivatives has been pursued, with some showing pronounced antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Bhuiyan et al., 2006).

Molecular Design for Improved Metabolic Stability

  • Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have led to the modification of heterocyclic compounds to improve metabolic stability, crucial for the development of effective cancer therapeutics (Stec et al., 2011).

Mechanism of Action

    Target of Action

    The compound contains a triazole moiety, which is known to bind with a variety of enzymes and receptors in the biological system . .

    Mode of Action

    Triazole compounds are known for their versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities

    Biochemical Pathways

    The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS2/c19-13-5-2-1-4-12(13)10-20-17(25)11-27-18-22-21-16-8-7-14(23-24(16)18)15-6-3-9-26-15/h1-9H,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTYRMMHFVNOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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